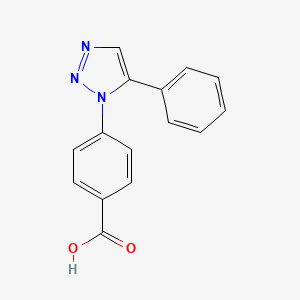![molecular formula C16H20N2O4S2 B5836185 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide](/img/structure/B5836185.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide, also known as ADX-10059, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons, including those involved in nociception and inflammatory pain. ADX-10059 has been shown to have potential therapeutic applications in the treatment of various pain conditions, including migraine, osteoarthritis, and inflammatory bowel disease.
作用機序
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide selectively blocks the TRPV1 ion channel, which is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 activation leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. By blocking TRPV1, this compound can reduce the influx of calcium ions and attenuate pain and inflammation.
Biochemical and physiological effects:
In addition to its effects on pain and inflammation, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the release of calcitonin gene-related peptide (CGRP), a neuropeptide that is involved in pain transmission. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).
実験室実験の利点と制限
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly selective TRPV1 antagonist, which allows for specific targeting of this ion channel. This compound has also been shown to be effective in various preclinical models of pain and inflammation, which suggests its potential therapeutic utility. However, there are also some limitations to using this compound in lab experiments. For example, its potency and efficacy may vary depending on the specific model and experimental conditions used.
将来の方向性
There are several potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide. One area of focus could be on optimizing the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties. Another area of focus could be on further elucidating the mechanisms of action of this compound, including its effects on intracellular signaling pathways and gene expression. Additionally, future research could explore the potential therapeutic applications of this compound in other pain and inflammatory conditions, such as neuropathic pain and rheumatoid arthritis.
合成法
The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-aminoethylsulfonamide hydrochloride, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethylbenzenesulfonamide has been extensively studied in preclinical models of pain and inflammation. In a rat model of migraine, this compound was found to significantly reduce the number of trigeminal nerve impulses and decrease the duration and severity of migraine attacks. In a mouse model of osteoarthritis, this compound was found to reduce pain behavior and joint inflammation. In a mouse model of inflammatory bowel disease, this compound was found to reduce colonic inflammation and improve gut barrier function.
特性
IUPAC Name |
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-3-6-16(11-13(12)2)24(21,22)18-10-9-14-4-7-15(8-5-14)23(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQPVAUJLCYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)


![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)




![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5836177.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5836196.png)


